disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate
Overview
Description
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. This property makes them valuable in various fields, including pharmaceuticals, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch by enzymatic conversion using cyclodextrin glycosyltransferase. The process involves the conversion of linear starch chains into cyclic structures. The reaction conditions usually involve a controlled pH and temperature to optimize the activity of the enzyme.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving multiple steps of purification, including crystallization and filtration. The final product is usually obtained in a powdered form, which can be further processed depending on the application.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins primarily undergo inclusion complexation reactions, where they encapsulate guest molecules within their hydrophobic cavity. This can affect the solubility, stability, and bioavailability of the guest molecules.
Common Reagents and Conditions
The formation of inclusion complexes typically involves mixing cyclodextrins with the guest molecules in an aqueous solution. The conditions can vary depending on the specific guest molecule, but generally, mild temperatures and neutral pH are used to facilitate complex formation.
Major Products Formed
The major products formed from these reactions are the inclusion complexes themselves. These complexes can have enhanced properties compared to the free guest molecules, such as increased solubility and stability.
Scientific Research Applications
Cyclodextrin inclusion complexes have a wide range of applications in scientific research:
Pharmaceuticals: Used to improve the solubility and stability of drugs, enhancing their bioavailability and therapeutic efficacy.
Food Industry: Employed to encapsulate flavors, vitamins, and other additives, protecting them from degradation and controlling their release.
Cosmetics: Used to stabilize volatile compounds and enhance the delivery of active ingredients in skincare products.
Environmental Science: Applied in the removal of pollutants from water by forming complexes with hydrophobic contaminants.
Mechanism of Action
The mechanism by which cyclodextrins exert their effects is primarily through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, shielding it from the external environment. This can enhance the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparison with Similar Compounds
Cyclodextrins are unique in their ability to form inclusion complexes with a wide range of molecules. Similar compounds include other oligosaccharides and polymers that can form complexes, but cyclodextrins are particularly effective due to their cyclic structure and hydrophobic cavity.
List of Similar Compounds
Methylated Cyclodextrins: Modified cyclodextrins with enhanced solubility and complexation properties.
Hydroxypropyl Cyclodextrins: Cyclodextrins modified to improve their solubility and reduce toxicity.
Polyvinylpyrrolidone (PVP): A polymer that can form complexes with various molecules, used in pharmaceuticals and cosmetics.
Properties
IUPAC Name |
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,17H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-16-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRKNUZLYFDTJ-KZYDBBBVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.